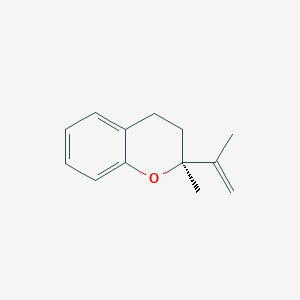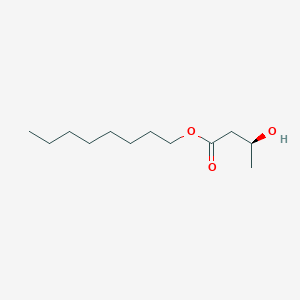![molecular formula C16H33IOSiZn B12576757 Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- CAS No. 188743-52-4](/img/structure/B12576757.png)
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- is a complex organozinc compound. It is characterized by the presence of a zinc atom bonded to an iodo group and a heptyl chain substituted with a tris(1-methylethyl)silyl group and an oxo group. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- typically involves the reaction of a silyl halide with a zinc reagent. One common method is the direct synthesis from silyl halides using a coordinating ligand such as TMEDA (tetramethylethylenediamine). This method avoids the need for pyrophoric silyllithium reagents, making it simpler and more economical .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The key is to maintain strict control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- can undergo various types of chemical reactions, including:
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Iodine (V)-based oxidants.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles with appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the compound, while substitution reactions can introduce different functional groups.
Aplicaciones Científicas De Investigación
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-zinc bonds.
Medicine: Investigated for its potential in drug development, particularly in targeting zinc-dependent enzymes.
Mecanismo De Acción
The mechanism of action of zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- involves its interaction with molecular targets through its zinc center. Zinc can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. The compound’s unique structure allows it to participate in a range of organic transformations, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Dimethylzinc: Similar in reactivity but with different alkyl groups.
Zinc chloride: Commonly used in organic synthesis but lacks the silyl and oxo groups.
Uniqueness
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- is unique due to its specific functional groups, which confer distinct reactivity and stability. The presence of the tris(1-methylethyl)silyl group enhances its stability and makes it suitable for a broader range of reactions compared to simpler organozinc compounds .
Propiedades
Número CAS |
188743-52-4 |
|---|---|
Fórmula molecular |
C16H33IOSiZn |
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
iodozinc(1+);1-tri(propan-2-yl)silylheptan-1-one |
InChI |
InChI=1S/C16H33OSi.HI.Zn/c1-8-9-10-11-12-16(17)18(13(2)3,14(4)5)15(6)7;;/h13-15H,1,8-12H2,2-7H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YCNZRESTOJFWDZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)C(=O)CCCCC[CH2-].[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



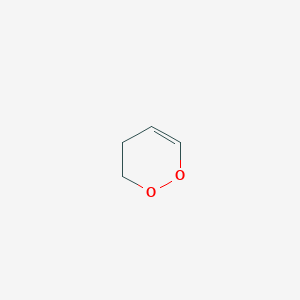
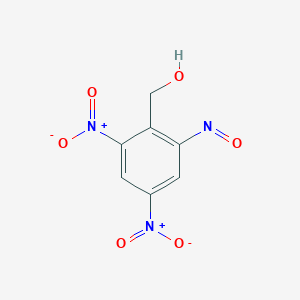
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
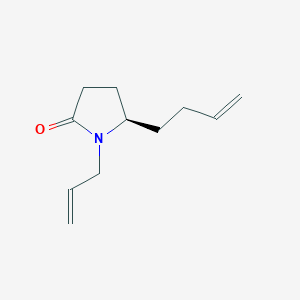

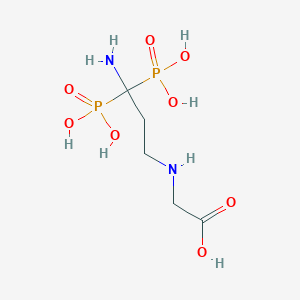
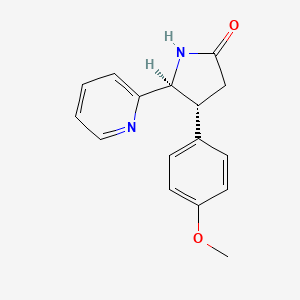
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
